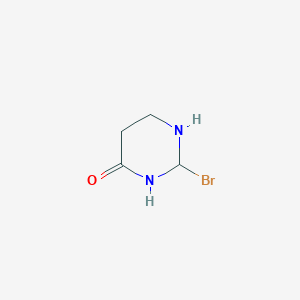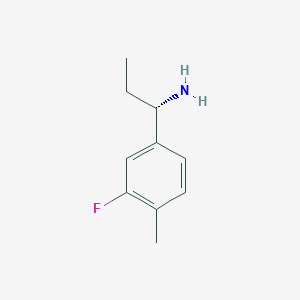![molecular formula C14H9Cl3F2 B12334945 1,1'-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene]](/img/structure/B12334945.png)
1,1'-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene] is a chemical compound with the molecular formula C14H9Cl3F2. It is known for its unique structure, which includes two chlorobenzene rings connected by a 2-chloro-2,2-difluoroethylidene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene] can be synthesized through the reaction of 1,1-dichloro-2,2-difluoroethylene with 4-chlorobenzene under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene] undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as zinc in the presence of solvents like methanol or ethanol for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
1,1’-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene] has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1’-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene] involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-difluoroethylene: A related compound with similar structural features but different chemical properties.
Dichlorodiphenyltrichloroethane (DDT): Another compound with a similar chlorobenzene structure but different functional groups and applications.
Uniqueness
1,1’-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene] is unique due to its specific combination of chlorobenzene rings and a difluoroethylidene bridge. This structure imparts distinct chemical properties, making it valuable for various specialized applications .
Properties
Molecular Formula |
C14H9Cl3F2 |
|---|---|
Molecular Weight |
321.6 g/mol |
IUPAC Name |
1-chloro-4-[2-chloro-1-(4-chlorophenyl)-2,2-difluoroethyl]benzene |
InChI |
InChI=1S/C14H9Cl3F2/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H |
InChI Key |
FJJSIRAOYLIKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(F)(F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12334883.png)


![1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester](/img/structure/B12334902.png)


![[3,4'-Bipyridine]-6-methanamine,a,2-dimethyl-2'-(trifluoromethyl)-,(aS)-](/img/structure/B12334921.png)


![2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine](/img/structure/B12334940.png)
